molecular formula C6H12ClO5P B14583204 Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate CAS No. 61264-40-2

Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate

Cat. No.: B14583204
CAS No.: 61264-40-2
M. Wt: 230.58 g/mol
InChI Key: RHADYPHKLLPWEB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate is an organic compound with the molecular formula C6H12ClO4P. It is a derivative of propanoic acid and contains both a chloro and a dimethoxyphosphoryl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-chloropropanoate with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and dimethoxyphosphoryl groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(dimethoxyphosphoryl)propanoate
  • Methyl 2-chloropropanoate
  • Dimethyl phosphite

Uniqueness

Methyl 2-chloro-2-(dimethoxyphosphoryl)propanoate is unique due to the presence of both a chloro and a dimethoxyphosphoryl group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

61264-40-2

Molecular Formula

C6H12ClO5P

Molecular Weight

230.58 g/mol

IUPAC Name

methyl 2-chloro-2-dimethoxyphosphorylpropanoate

InChI

InChI=1S/C6H12ClO5P/c1-6(7,5(8)10-2)13(9,11-3)12-4/h1-4H3

InChI Key

RHADYPHKLLPWEB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)(P(=O)(OC)OC)Cl

Origin of Product

United States

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